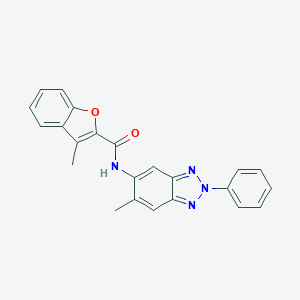![molecular formula C20H26N2OS B398006 1-[1-(adamantan-1-yl)ethyl]-3-benzoylthiourea](/img/structure/B398006.png)
1-[1-(adamantan-1-yl)ethyl]-3-benzoylthiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(1-adamantyl)ethyl]-N’-benzoylthiourea is a compound that belongs to the class of adamantane derivatives. Adamantane is a unique hydrocarbon structure characterized by its diamond-like framework, which imparts exceptional stability and rigidity to its derivatives. The incorporation of the adamantyl group into various chemical structures often enhances their thermal and mechanical properties, making them valuable in diverse applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1-adamantyl)ethyl]-N’-benzoylthiourea typically involves the reaction of adamantyl derivatives with benzoylthiourea. One common method starts with the preparation of 1-adamantylamine, which is then reacted with benzoyl isothiocyanate under controlled conditions to yield the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the reaction mixture is stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of N-[1-(1-adamantyl)ethyl]-N’-benzoylthiourea may involve similar synthetic routes but on a larger scale. The process may be optimized to enhance yield and purity, often involving the use of automated reactors and purification systems. The scalability of the synthesis is crucial for its application in various industries, including pharmaceuticals and materials science.
Análisis De Reacciones Químicas
Types of Reactions
N-[1-(1-adamantyl)ethyl]-N’-benzoylthiourea can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the thiourea moiety to corresponding amines or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides, acyl chlorides, or other electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with varying properties.
Aplicaciones Científicas De Investigación
N-[1-(1-adamantyl)ethyl]-N’-benzoylthiourea has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with enhanced properties.
Biology: It is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where adamantane derivatives have shown efficacy, such as antiviral and neuroprotective applications.
Industry: The compound’s stability and unique properties make it valuable in the development of advanced materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of N-[1-(1-adamantyl)ethyl]-N’-benzoylthiourea involves its interaction with specific molecular targets and pathways. The adamantyl group enhances the compound’s ability to penetrate biological membranes, increasing its bioavailability. The thiourea moiety can interact with various enzymes and proteins, potentially inhibiting their activity or altering their function. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Amantadine: An antiviral and antiparkinsonian drug that also contains an adamantyl group.
Rimantadine: Another antiviral drug similar to amantadine but with different pharmacokinetic properties.
Memantine: Used in the treatment of Alzheimer’s disease, it also features an adamantyl group.
Uniqueness
N-[1-(1-adamantyl)ethyl]-N’-benzoylthiourea is unique due to the combination of the adamantyl and benzoylthiourea moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications. Its stability, bioavailability, and potential biological activities set it apart from other adamantane derivatives.
Propiedades
Fórmula molecular |
C20H26N2OS |
|---|---|
Peso molecular |
342.5g/mol |
Nombre IUPAC |
N-[1-(1-adamantyl)ethylcarbamothioyl]benzamide |
InChI |
InChI=1S/C20H26N2OS/c1-13(20-10-14-7-15(11-20)9-16(8-14)12-20)21-19(24)22-18(23)17-5-3-2-4-6-17/h2-6,13-16H,7-12H2,1H3,(H2,21,22,23,24) |
Clave InChI |
FHFROTWRNFQOAF-UHFFFAOYSA-N |
SMILES |
CC(C12CC3CC(C1)CC(C3)C2)NC(=S)NC(=O)C4=CC=CC=C4 |
SMILES canónico |
CC(C12CC3CC(C1)CC(C3)C2)NC(=S)NC(=O)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3-acetylphenyl)-2-[2-[(2E)-2-[1-(4-fluorophenyl)ethylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetamide](/img/structure/B397923.png)
![2-[2-(2-cyclooctylidenehydrazinyl)-4-oxo-1,3-thiazol-5-yl]-N-phenylacetamide](/img/structure/B397926.png)
![2-[2-[(2E)-2-[1-(4-fluorophenyl)ethylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]-N-octylacetamide](/img/structure/B397927.png)
![4-[(4-chlorobenzyl)oxy]-N-[2-(3-fluorophenyl)-1,3-benzoxazol-6-yl]-3-methoxybenzamide](/img/structure/B397929.png)
![2-[2-(2-cyclooctylidenehydrazinyl)-4-oxo-1,3-thiazol-5-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B397930.png)
![2-[2-[(2E)-2-[(2-methoxyphenyl)methylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B397931.png)
![2-[2-[(2E)-2-(3,4-dihydro-2H-naphthalen-1-ylidene)hydrazinyl]-4-oxo-1,3-thiazol-5-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B397932.png)
![2-[2-(2-cycloheptylidenehydrazinyl)-4-oxo-1,3-thiazol-5-yl]-N-(2-fluorophenyl)acetamide](/img/structure/B397938.png)
![2-[2-[(2E)-2-[1-(furan-2-yl)ethylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B397939.png)

![2-[2-[(2E)-2-[1-(4-fluorophenyl)ethylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B397941.png)
![2-[3-cycloheptyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-yl]-N-(2,3-dichlorophenyl)acetamide](/img/structure/B397943.png)
![2-[3-cycloheptyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-yl]-N-(3,4-dichlorophenyl)acetamide](/img/structure/B397944.png)
![2-[2-(allylimino)-3-cycloheptyl-4-oxo-1,3-thiazolidin-5-yl]-N-(4-bromophenyl)acetamide](/img/structure/B397945.png)
